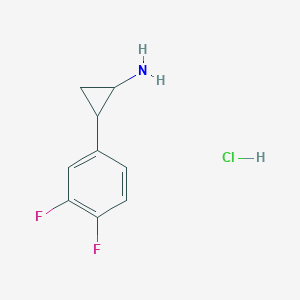

Chlorhydrate de 2-(3,4-difluorophényl)cyclopropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H10ClF2N and its molecular weight is 205.63. The purity is usually 95%.

BenchChem offers high-quality 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride has a wide range of scientific research applications :

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as a building block in various industrial processes.

Mécanisme D'action

Target of Action

It is a key intermediate in the synthesis of ticagrelor , which is a reversible oral P2Y12 receptor antagonist .

Mode of Action

As an intermediate in the synthesis of ticagrelor , it may contribute to Ticagrelor’s ability to inhibit the P2Y12 receptor, thereby preventing platelet aggregation .

Biochemical Pathways

As a key intermediate in the synthesis of ticagrelor , it may play a role in the inhibition of the ADP-induced platelet aggregation pathway .

Pharmacokinetics

As an intermediate in the synthesis of ticagrelor , it may contribute to Ticagrelor’s pharmacokinetic properties, which include rapid absorption and extensive distribution .

Result of Action

As an intermediate in the synthesis of ticagrelor , it may contribute to Ticagrelor’s effects, which include the prevention of platelet aggregation and reduction of thrombotic cardiovascular events .

Analyse Biochimique

Biochemical Properties

The role of 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride in biochemical reactions is primarily as an intermediate in the synthesis of other compounds. It interacts with enzymes involved in the synthesis of trans-2-arylcyclopropylamines

Cellular Effects

Given its role as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, it may indirectly influence cell function by affecting the activity of this enzyme .

Molecular Mechanism

As an intermediate in the synthesis of other compounds, its primary role is likely in the formation of chemical bonds during reaction processes .

Metabolic Pathways

The metabolic pathways involving 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride are not well-characterized. It is known to be an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps :

Starting Material: The process begins with the preparation of (1R)-1-(3’,4’-difluorophenyl)-3-nitro-propan-1-ol.

Cyclopropanation: This intermediate is then subjected to cyclopropanation using triphenylphosphine and diethylazodicarboxylate in benzene to yield (1S,2R)-2-(3’,4’-difluorophenyl)-1-nitrocyclopropane.

Reduction: The nitro group is reduced by catalytic hydrogenation with a palladium catalyst and zinc dust to obtain 2-(3,4-difluorophenyl)cyclopropane amine.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can further modify the cyclopropane ring or the amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or zinc dust.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: An intermediate used in the synthesis of ticagrelor, a P2Y12 receptor antagonist.

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine mandelate: Another derivative used in medicinal chemistry.

Uniqueness

2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals[8][8].

Activité Biologique

2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

The compound serves primarily as an intermediate in synthesizing various biologically active molecules, particularly dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV plays a crucial role in glucose metabolism and is a target for diabetes treatment. The interaction of 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride with biological systems can influence cellular functions by modulating enzyme activities.

The mechanism of action involves binding to specific receptors or enzymes, leading to alterations in their activity. For instance, it has been noted that the compound may inhibit monoacylglycerol lipase (MAGL), which is involved in endocannabinoid metabolism. This inhibition can result in increased levels of 2-arachidonoylglycerol, potentially providing analgesic and anticancer effects .

Biological Activities

Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that compounds with similar structures showed enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Neuroprotective Effects : Compounds structurally related to 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride have been associated with neuroprotection, potentially through antioxidant mechanisms. These properties make them candidates for treating neurodegenerative diseases like Alzheimer's .

Antidepressant Potential : Some studies suggest that cyclopropane derivatives can modulate neurotransmitter systems, indicating potential antidepressant effects. The unique difluoro substitution pattern may enhance these activities by improving binding affinities to target receptors.

Case Studies

Several studies have highlighted the biological activities of 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride:

- Cancer Cell Proliferation Inhibition : A study evaluated the compound's effects on breast cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis through MAGL inhibition .

- Alzheimer's Disease Models : In vitro assays demonstrated that the compound could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting its potential as a therapeutic agent for Alzheimer's disease .

- Neuroprotective Studies : Research on similar compounds has shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease management .

Data Table: Biological Activities of Related Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-(Phenyl)cyclopropanamine | Simple phenyl substitution | Moderate antidepressant effects |

| 2-(4-Fluorophenyl)cyclopropanamine | Fluorine substitution at para position | Enhanced neuroprotective properties |

| 2-(3-Chlorophenyl)cyclopropanamine | Chlorine substitution at meta position | Notable antitumor activity |

| 2-(3,4-Difluorophenyl)cyclopropanamine | Two fluorine atoms enhancing lipophilicity | Potentially higher potency against specific targets |

Propriétés

IUPAC Name |

2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYLOCHFFLYHPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.